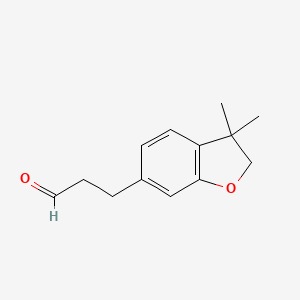

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal

Description

Properties

IUPAC Name |

3-(3,3-dimethyl-2H-1-benzofuran-6-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)9-15-12-8-10(4-3-7-14)5-6-11(12)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZXKECGTKHFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C1C=CC(=C2)CCC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function.

Biochemical Pathways

Benzofuran derivatives are known to impact a variety of biochemical pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Biochemical Analysis

Biochemical Properties

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.

Cellular Effects

The effects of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter metabolic fluxes within the cell, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. This compound can alter the levels of specific metabolites, thereby affecting the overall metabolic balance within the cell. Its role in these pathways highlights its potential as a modulator of metabolic activity.

Transport and Distribution

Within cells and tissues, 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within specific cellular compartments can influence its activity and function. The distribution of this compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is crucial for its activity and function It may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can enhance its interactions with target biomolecules and influence its overall biochemical effects

Biological Activity

3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is a compound derived from the benzofuran family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H16O

- SMILES Notation : CC(C=O)C1=C(C2=C(C=C1)OCC2(C)C)C

The presence of the benzofuran moiety is significant as it contributes to various biological activities.

1. Anti-inflammatory Effects

Research indicates that compounds with a benzofuran structure exhibit anti-inflammatory properties. In a study focusing on related benzofuran derivatives, it was found that these compounds can selectively activate cannabinoid receptor 2 (CB2), which is primarily involved in modulating immune responses without causing psychoactive effects associated with CB1 activation .

Table 1: Summary of Anti-inflammatory Activities

| Compound | Mechanism of Action | Reference |

|---|---|---|

| Benzofuran Derivative | CB2 Agonist | |

| 3-(3,3-Dimethyl... | Potential CB2 modulation |

2. Neuropathic Pain Relief

Another significant area of investigation is the use of benzofuran derivatives in treating neuropathic pain. In animal models, compounds similar to 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal demonstrated efficacy in reducing pain without affecting motor functions. This suggests a targeted action at the peripheral level rather than central nervous system interference .

Case Study:

A study conducted on Sprague Dawley rats showed that administration of benzofuran derivatives resulted in a marked decrease in mechanical allodynia in neuropathic pain models. The analgesic effects were reversed by CB2 receptor antagonists, confirming the involvement of this receptor in mediating pain relief .

3. Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has also been evaluated. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. This property is crucial for potential applications in neuroprotection and age-related diseases.

Table 2: Antioxidant Activity Comparison

The biological activity of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal is thought to involve several mechanisms:

- CB2 Receptor Activation : Modulation of immune response and inflammation.

- Antioxidant Activity : Reduction of oxidative stress through free radical scavenging.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C13H16O

- Molecular Weight : 192.27 g/mol

- IUPAC Name : 3-(3,3-dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal

- SMILES Notation : CC(C(=O)C)C1=C(C2=C(C=C1)OCO2)C(C)(C)C

These properties contribute to its reactivity and interaction with biological systems.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A2780 (ovarian cancer) | 12 |

| Compound B | HCT15 (colon cancer) | 2.37 |

| Compound C | MCF-7 (breast cancer) | 1.89 |

These findings suggest that the compound may also possess similar anticancer activities due to its structural analogies with other effective benzofuran derivatives .

Anti-inflammatory Properties

Benzofuran derivatives have been explored for their anti-inflammatory effects. Compounds that share structural features with 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal have demonstrated the ability to inhibit nitric oxide production in inflammatory models, indicating potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. Compounds similar to 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal have shown effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Synthesis and Development

The synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal can be achieved through several methods:

- Microwave-Assisted Synthesis : This method has been utilized for synthesizing various benzofuran derivatives efficiently.

- Conventional Organic Synthesis : Traditional methods involving multi-step reactions can also yield this compound.

These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic use.

Case Studies and Research Findings

Several studies have focused on the efficacy of benzofuran derivatives in clinical settings:

Case Study 1: Anticancer Screening

A study evaluated a series of benzofuran derivatives against human cancer cell lines and found that compounds with similar structures to 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal exhibited significant growth inhibition at low concentrations .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that certain benzofuran derivatives could significantly reduce inflammatory markers in cell cultures. The mechanisms involved suggest that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Dimethyl Disulfide (DMDS)

- Structure : CH₃-S-S-CH₃.

- Odor Profile : Cooked cabbage, vegetable, or putrid odor .

- Formation : Generated during methionine degradation and Maillard reactions.

- Threshold : ~12 ppb in air, higher than 3-(methylthio)propanal, indicating lower aroma potency .

- Applications : Found in roasted seeds and fermented products but less critical for meaty aromas compared to 3-(methylthio)propanal .

Dimethyl Trisulfide (DMTS)

- Structure : CH₃-S-S-S-CH₃.

- Odor Profile: Sulfurous, garlic-like notes.

- Formation : Oxidative byproduct of DMDS or methanethiol.

- Threshold : ~0.01 ppb, even lower than 3-(methylthio)propanal, but contributes less to desirable food aromas .

Methanethiol (MT)

- Structure : CH₃-SH.

- Odor Profile : Rotten cabbage, fecal.

- Role : A precursor to DMDS and DMTS but imparts off-flavors at higher concentrations.

- Threshold : ~0.02 ppb, comparable to 3-(methylthio)propanal but with negative sensory impacts .

Thiazoles and Thiophenes

- Examples : 2-Acetylthiazole, 2-pentylthiophene.

- Formation : Maillard reaction products, especially in high-temperature roasting (e.g., 180°C for seeds) .

- Odor Profile: Nutty, roasted, or meaty notes.

- Key Difference : Unlike 3-(methylthio)propanal, these heterocyclic compounds lack aldehyde functionality and exhibit higher thermal stability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Industrial Relevance

- Thermal Stability : 3-(Methylthio)propanal is less stable than thiazoles or thiophenes, decomposing at temperatures above 150°C, which limits its presence in deeply roasted products .

- Synergistic Effects: In Budu, 3-(methylthio)propanal synergizes with dimethyl disulfide to enhance savory umami notes despite DMDS’s inherently unpleasant odor .

- Quantitative Trends : Levels of 3-(methylthio)propanal increase linearly with roasting temperature up to 150°C but decline sharply thereafter due to volatilization or decomposition .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-yl)propanal typically involves:

- Formation of the 2,3-dihydrobenzofuran core with appropriate substitution (3,3-dimethyl groups).

- Functionalization at the 6-position of the benzofuran ring.

- Introduction of the propanal side chain through oxidation or formylation methods.

This approach is supported by related benzofuran syntheses that utilize rearrangement of hydroxychalcones or halogenated benzofuran intermediates followed by selective oxidation to aldehydes.

Preparation of the 2,3-Dihydrobenzofuran Core

A key step in the preparation involves synthesizing the 2,3-dihydrobenzofuran ring system with the 3,3-dimethyl substitution. This can be achieved by:

- Cyclization of appropriately substituted hydroxychalcones : Rearrangement and cyclization of 2-hydroxychalcones under acidic or basic conditions yield 2,3-dihydrobenzofurans with high selectivity.

- Grignard reaction with 6-bromo-2,3-dihydro-1-benzofuran derivatives : Formation of Grignard reagents from halogenated benzofurans followed by coupling with electrophilic partners allows introduction of substituents at the 6-position.

Introduction of the Propanal Side Chain

The propanal moiety attached at the 6-position of the benzofuran ring can be introduced by:

- Oxidation of corresponding propanol or propyl intermediates : Selective oxidation of primary alcohols to aldehydes using mild oxidants.

- Formylation reactions : Using formylating agents under controlled conditions to introduce the aldehyde group on the side chain.

- Hydrolysis and oxidation of ester intermediates : For example, alkaline hydrolysis of ethyl esters followed by acidification and extraction yields aldehydes or carboxylic acid derivatives.

Representative Preparation Methodology from Literature

Solvent and Reaction Conditions

- Polar solvents such as methanol, ethanol, isopropanol, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used for reactions involving benzofuran intermediates.

- Reaction temperatures range from ambient to reflux (50–150 °C), depending on the step, with some sensitive steps conducted at low temperatures (-78 °C) to control stereochemistry and reactivity.

- Acidic or basic conditions are employed selectively to direct rearrangement or oxidation steps, with acids like p-toluenesulfonic acid and bases like potassium carbonate used for selective benzofuran isomer synthesis.

Reaction Mechanism Insights

- The selective synthesis of 2,3-dihydrobenzofurans from 2-hydroxychalcones involves rearrangement mechanisms facilitated by acid or base catalysis, leading to ring closure and formation of the benzofuran core.

- Grignard reagents derived from halogenated benzofurans enable nucleophilic attack on electrophilic centers, allowing functionalization at specific ring positions with high stereocontrol.

- Oxidation steps converting alcohols or esters to aldehydes proceed via standard oxidation mechanisms, often employing mild conditions to avoid overoxidation.

Summary Table of Key Preparation Parameters

Q & A

Q. How can researchers validate the compound’s role in modulating neurotransmitter receptors?

- Methodology : Use radioligand binding assays (e.g., H-GABA for GABA receptors) and patch-clamp electrophysiology to assess functional modulation. Compare with structurally related dihydrobenzofuran derivatives to identify critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.